REACTION_SMILES
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[ClH:20].[NH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[NH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[c:1]1([CH:7]2[CH2:8][CH2:9][C:10](=[O:11])[O:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[c:1]1([CH:7]2[CH2:8][CH2:9][C:10](=[O:12])[N:13]2[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(c2ccccc2)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1CCC(c2ccccc2)N1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |